molecular formula C21H27NO2S B5544613 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide

Cat. No. B5544613
M. Wt: 357.5 g/mol
InChI Key: DFUFRWOLQCXCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide, also known as compound 1, is a novel small molecule that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including cancer treatment and drug discovery.

Scientific Research Applications

Metalloligands and Single-Molecule Magnets

Research by Costes, Vendier, and Wernsdorfer (2010) explored the coordination of certain ligands with copper ions to produce anionic metalloligands. These, when reacted with lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This study highlights the potential of benzamide derivatives in designing magnetic materials with specific properties (Costes, Vendier, & Wernsdorfer, 2010).

Chemical Synthesis and Structural Analysis

Browne, Skelton, and White (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural elucidation of these compounds provides insights into the synthetic capabilities and potential applications of benzamide derivatives in organic chemistry and material science (Browne, Skelton, & White, 1981).

Antimicrobial Study of Benzamide Derivatives

A study by Ammaji et al. (2019) synthesized various substituted ortho-amino benzamide derivatives and evaluated their antimicrobial properties. This research underscores the role of benzamide derivatives in developing new antimicrobial agents, highlighting their relevance in medicinal chemistry (Ammaji et al., 2019).

Insights into Secondary Metabolites and Defense Chemicals

Niemeyer (1988) investigated hydroxamic acids derived from benzamides, emphasizing their significance in plant defense against pests and diseases. Such studies reflect the broader ecological and biological importance of benzamide derivatives, pointing to their potential utility in agricultural sciences (Niemeyer, 1988).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological research. Benzamides have been found to have various biological activities, including antimicrobial, antifungal, and antioxidant activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of benzamides . Additionally, further studies could investigate its synthesis and chemical properties.

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(3-methylsulfanylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2S/c1-21(2,24)12-11-16-7-5-9-18(13-16)20(23)22(3)15-17-8-6-10-19(14-17)25-4/h5-10,13-14,24H,11-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUFRWOLQCXCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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